2-Amino-1-(pyrimidin-5-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
1211530-06-1 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-amino-1-pyrimidin-5-ylethanone |
InChI |
InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2 |
InChI Key |
NLIRJUBUHBPQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CN |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 2 Amino 1 Pyrimidin 5 Yl Ethan 1 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis for Structural Confirmation
Proton (¹H) NMR spectroscopy is instrumental in confirming the molecular structure of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one derivatives by identifying the chemical environment of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the α-amino methylene (B1212753) group, and the amino group.
The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position and the proton at the C4 or C6 position would resonate as singlets or doublets, with chemical shifts generally found in the δ 8.5-9.5 ppm range, influenced by the strong electron-withdrawing effect of the nitrogen atoms. orgchemboulder.com The methylene protons (CH₂) adjacent to the carbonyl group and the amino group are expected to produce a singlet at approximately δ 4.0-5.0 ppm. The amino group (NH₂) protons are often observed as a broad singlet, and their chemical shift can vary (δ 1.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding. orgchemboulder.compdx.edu
Table 1: Representative ¹H NMR Chemical Shifts for a this compound Scaffold
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine C2-H | 8.9 - 9.2 | Singlet |
| Pyrimidine C4/C6-H | 8.7 - 9.0 | Singlet/Doublet |
| Methylene (-CH₂-) | 4.0 - 5.0 | Singlet |
| Amino (-NH₂) | 1.0 - 5.0 | Broad Singlet |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of a this compound derivative, each unique carbon atom gives a distinct signal. udel.edu
The carbonyl carbon (C=O) is the most deshielded, typically resonating in the δ 190-210 ppm region. oregonstate.edulibretexts.org The carbons of the pyrimidine ring will appear in the aromatic region, generally between δ 120-170 ppm. oregonstate.edulibretexts.org The specific shifts depend on their position relative to the nitrogen atoms and the side chain. The methylene carbon (CH₂) adjacent to the carbonyl and amino groups is expected to have a chemical shift in the range of δ 40-55 ppm. libretexts.org The broad range of chemical shifts in ¹³C NMR allows for clear resolution of signals, making it a powerful tool for confirming the carbon skeleton. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for a this compound Structure
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 210 |
| Pyrimidine C2 | 155 - 160 |
| Pyrimidine C4/C6 | 150 - 158 |
| Pyrimidine C5 | 120 - 130 |
| Methylene (-CH₂) | 40 - 55 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov
Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for α-amino ketones and pyrimidine derivatives include the loss of small, stable molecules. sapub.org Key fragmentation processes would likely involve the loss of carbon monoxide (CO) from the ketone, loss of ammonia (B1221849) (NH₃) or an aminomethyl radical (•CH₂NH₂) from the side chain, and cleavage of the pyrimidine ring. nih.govsapub.orgresearchgate.net The analysis of these fragment ions provides corroborative evidence for the proposed structure.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 137 | [M]⁺ | Molecular Ion |
| 121 | [M - NH₂]⁺ | Loss of amino radical |
| 109 | [M - CO]⁺ | Loss of carbon monoxide |
| 95 | [C₅H₃N₂O]⁺ | Cleavage of the side chain |
| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound derivatives would display characteristic absorption bands confirming the presence of its key functional groups.
The N-H stretching vibrations of the primary amine (NH₂) typically appear as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. libretexts.org A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected between 1680-1720 cm⁻¹. vscht.czmasterorganicchemistry.com The aromatic pyrimidine ring will exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) | C=O Stretch | 1680 - 1720 | Strong |
| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-N Bond | C-N Stretch | 1200 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorptions arising from π → π* and n → π* transitions.
The pyrimidine ring, being an aromatic heterocycle, is expected to exhibit strong absorption bands in the UV region, typically between 200-300 nm, corresponding to π → π* transitions. The presence of the carbonyl group and the amino group as auxochromes can influence the position and intensity of these absorptions. The n → π* transition, associated with the non-bonding electrons on the nitrogen and oxygen atoms, is also possible and would appear as a weaker absorption band at a longer wavelength, potentially above 300 nm. sciforum.net The exact absorption maxima (λ_max) can be affected by the solvent polarity.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Typical Wavelength Range (λ_max, nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
X-ray Diffraction (XRD) for Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and stereochemistry. mdpi.com
For a derivative of this compound that forms suitable crystals, XRD analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which dictate the crystal packing. mdpi.com
Table 6: Example Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.14 |
| b (Å) | 19.94 |
| c (Å) | 12.36 |
| β (°) | 95.95 |
| Volume (ų) | 1258.4 |
Note: Data presented is representative of a related crystalline structure for illustrative purposes. researchgate.net
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. In the context of synthesizing this compound and its derivatives, this method serves as a crucial checkpoint for verifying the empirical formula of the newly synthesized compound. mdpi.comresearchgate.net The technique provides a quantitative assessment of the elemental composition, allowing researchers to confirm that the synthesized product aligns with its theoretical stoichiometry. nih.gov
The process involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The obtained percentages of C, H, N, and S are compared against the calculated theoretical values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental integrity. For this compound, with the molecular formula C₆H₇N₃O, the theoretical elemental composition can be calculated as a benchmark for experimental verification. achemblock.com
Table 1: Theoretical Elemental Composition of this compound (C₆H₇N₃O)
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 52.55% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 5.15% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 30.66% |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.67% |
| Total | | | | 137.146 | 100.00% |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable tools in pharmaceutical and chemical analysis for separating, identifying, and quantifying the components of a mixture. For derivatives of this compound, advanced methods are employed to assess purity with high sensitivity and accuracy, ensuring the absence of starting materials, intermediates, and side-products.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology operates at higher pressures than traditional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. A robust UPLC method can achieve excellent separation of analytes in a very short time, often within minutes. nih.gov
For the analysis of this compound derivatives, UPLC is ideal for assessing purity due to its ability to resolve closely related impurities from the main compound. The high-speed capability of UPLC also makes it suitable for high-throughput screening and reaction monitoring during the synthesis process. lcms.cz
Table 2: Illustrative UPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| System | ACQUITY UPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Detection | UV at 254 nm |
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification. It involves using HPTLC plates with a smaller and more uniform particle size of the stationary phase, automated sample application, and densitometric scanning for detection. This technique is valuable for the purity assessment of pyrimidine derivatives, allowing for the simultaneous analysis of multiple samples in a cost-effective and efficient manner. It can be used to quickly check for the presence of impurities and monitor the progress of a chemical reaction.
Table 3: General HPTLC Method Parameters for Separation
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC plates, Silica gel 60 F₂₅₄ |
| Sample Application | Automated band-wise application |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Development | Ascending development in a twin-trough chamber |
| Detection | UV light at 254 nm and 366 nm |
| Quantification | Densitometric scanning |
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for impurity profiling, as it combines the superior separation capabilities of LC (or UPLC) with the mass-analyzing power of MS. nih.gov This approach is critical for the comprehensive characterization of drug substances and their derivatives. lcms.cz The identification of impurities is essential for optimizing the manufacturing process and ensuring the safety and efficacy of the final product. researchgate.net
In the analysis of this compound derivatives, LC-MS can detect and identify impurities at trace levels. mdpi.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion of an impurity, which helps in determining its molecular weight. Further fragmentation of the ion (MS/MS) provides structural information, allowing for the elucidation of the impurity's structure. researchgate.net This is particularly useful for identifying process-related impurities, degradation products, or unexpected side-products formed during synthesis. mdpi.com
Table 4: Hypothetical Impurity Profile for this compound via LC-MS
| Retention Time (min) | Detected m/z | Proposed Identity | Possible Origin |
|---|---|---|---|
| 1.5 | 122.1 | 5-Acetylpyrimidine (B120317) | Starting material precursor |
| 2.1 | 138.1 | This compound | Main Compound |
| 2.8 | 152.1 | Hydroxylated derivative | Oxidative degradation |
Structure Activity Relationship Sar Studies of 2 Amino 1 Pyrimidin 5 Yl Ethan 1 One and Its Analogues
Systematic Structural Modifications of the Pyrimidine (B1678525) Scaffold
Systematic modification of the pyrimidine scaffold of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one and its analogs is a key strategy to explore the chemical space and identify compounds with improved biological profiles. The pyrimidine ring offers several positions (C2, C4, and C6) that are amenable to substitution, allowing for a fine-tuning of the molecule's properties.
Research into related pyrimidine-based kinase inhibitors, such as those targeting Rho-associated coiled-coil kinase (ROCK), has demonstrated that the core pyrimidine structure is a critical determinant of activity. nih.govresearchgate.net Modifications often involve the fusion of other heterocyclic rings to the pyrimidine core, creating bicyclic systems like pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and thieno[2,3-d]pyrimidines. nih.govrsc.orgfrontiersin.orgnih.gov These fused systems can alter the shape, rigidity, and electronic properties of the molecule, leading to enhanced binding affinity and selectivity for the target kinase.
For instance, in the development of ROCK inhibitors, both triazine and pyrimidine scaffolds have been successfully employed, indicating that the core heterocyclic system can be varied to achieve desired inhibitory activity. nih.govresearchgate.net The exploration of different fused pyrimidine systems has also been a fruitful approach in the discovery of inhibitors for other kinases like EGFR and JAK2. frontiersin.orgnih.gov
Influence of Substituents on the Pyrimidine Ring and Ethanone (B97240) Moiety
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine ring and the ethanone moiety. These substituents can modulate the compound's electronic properties, steric profile, and ability to form key interactions with the target protein.
Role of Amino Group Position and Substitutions
The 2-amino group is a common feature in many pyrimidine-based kinase inhibitors and often plays a crucial role in establishing hydrogen bond interactions within the ATP-binding pocket of the target kinase. The position of the amino group on the pyrimidine ring is critical for activity. In many kinase inhibitors, a 2-aminopyrimidine (B69317) or a 2,4-diaminopyrimidine scaffold is utilized to mimic the adenine base of ATP and form hydrogen bonds with the hinge region of the kinase.
SAR studies on various 2-aminopyrimidine derivatives have shown that substitutions on this amino group can significantly impact potency and selectivity. acs.org For example, in a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 inhibitors, the nature of the aryl substituent on the 2-amino group was found to be a key determinant of activity. rhhz.net Similarly, in the development of Wee1 kinase inhibitors, modifying the 2-anilino ring with solubilizing substituents often led to increased activity. nih.govnih.gov
Effects of Electron-Withdrawing and Electron-Donating Groups
Studies on pyrimidine-based hybrids have shown that the addition of an electron-withdrawing group, such as a trifluoromethyl group (-CF3), can lead to a radical improvement in the strength of hydrogen bonds with amino acid residues in the target protein. nih.gov This enhanced interaction can translate to improved binding affinity and inhibitory potency. Conversely, the introduction of certain electron-donating groups may not always be beneficial and can sometimes result in compounds with less efficient cytotoxicity. nih.gov The strategic placement of EWGs and EDGs is therefore a critical aspect of the design of potent pyrimidine-based inhibitors.
Impact of Halogenation (e.g., Trifluoromethyl, Chloro)
Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The introduction of halogen atoms, such as chlorine, bromine, or a trifluoromethyl group, can influence a molecule's lipophilicity, metabolic stability, and binding affinity.
In the context of pyrimidine derivatives, halogenation has been shown to have a significant impact on biological activity. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core in a series of 2-arylamino-4-aryl-pyrimidines yielded a lead compound with potent PAK1 inhibition. rhhz.net The introduction of a trifluoromethyl group, a strong electron-withdrawing group, has been shown to enhance the hydrogen bond strength of pyrimidine-based compounds with their target. nih.gov Furthermore, studies on halogenated pyrimidines have demonstrated their potential as effective antibiofilm agents, suggesting that halogenation can confer novel biological activities. nih.gov
Stereochemical Considerations and Enantioselectivity
Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target. The three-dimensional arrangement of atoms in a molecule can determine its ability to fit into the binding site of a protein and elicit a biological response. For chiral molecules, one enantiomer often exhibits significantly higher potency than the other, a phenomenon known as enantioselectivity.
While specific stereochemical studies on this compound are not extensively reported in the reviewed literature, the principles of stereoselectivity are broadly applicable to pyrimidine-based inhibitors. For instance, in the development of JAK2 inhibitors based on a 2-aminopyrazolo[1,5-a]pyrimidine scaffold, stereoisomerism was a key consideration in the structure-based optimization of the lead compounds. nih.gov The precise spatial orientation of substituents is crucial for optimal interaction with the amino acid residues in the kinase's active site. Therefore, the synthesis and evaluation of individual enantiomers of chiral analogs of this compound would be a critical step in understanding their SAR and identifying the more potent stereoisomer.
Correlation Between Structural Features and Biological Potency/Selectivity
The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the desired biological outcomes, namely potency and selectivity. For kinase inhibitors, potency refers to the concentration of the compound required to inhibit the enzyme's activity by a certain percentage (e.g., IC50 value), while selectivity refers to its ability to inhibit the target kinase without affecting other kinases in the kinome.
The accumulated SAR data for pyrimidine-based kinase inhibitors reveal several key trends:
The Pyrimidine Core as a Hinge-Binding Motif: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site, anchoring the inhibitor.
Substituents at C2 and C4 for Potency and Selectivity: Modifications at these positions often project into the solvent-exposed region or deeper into the ATP-binding pocket, allowing for the introduction of functionalities that can enhance potency and tune selectivity.
The Role of the 5-Position: Substitutions at the C5 position of the pyrimidine ring can influence the electronic properties of the ring and also provide a vector for further structural elaboration to pick up additional interactions with the target. For instance, in a series of CDK9 inhibitors, the C5-group of the pyrimidine core was found to be important for potency and selectivity. acs.org
Fused Ring Systems for Improved Properties: The fusion of other rings to the pyrimidine scaffold can lead to compounds with enhanced potency and improved pharmacokinetic properties. nih.govrsc.orgfrontiersin.orgnih.gov
The following interactive data table summarizes the general SAR trends observed for pyrimidine-based kinase inhibitors, which can be extrapolated to guide the design of novel this compound analogs.
| Structural Modification | General Effect on Potency/Selectivity | Rationale |
|---|---|---|
| Fusion of heterocyclic rings to the pyrimidine core | Often increases potency and selectivity | Alters shape, rigidity, and allows for additional interactions with the target. |
| Substitutions on the 2-amino group | Can significantly modulate potency and selectivity | Affects hydrogen bonding in the hinge region and interactions in other parts of the binding pocket. |
| Introduction of Electron-Withdrawing Groups (e.g., -CF3, halogens) | Generally enhances potency | Increases the strength of hydrogen bonds and can improve metabolic stability. |
| Introduction of Electron-Donating Groups | Effect is variable and context-dependent | Can alter the electronic distribution of the pyrimidine ring, which may be favorable or unfavorable for binding. |
| Halogenation at various positions | Can improve potency and other drug-like properties | Influences lipophilicity, metabolic stability, and can introduce new binding interactions. |
| Control of Stereochemistry | Crucial for optimal potency (enantioselectivity) | Ensures the correct three-dimensional orientation of key functional groups for binding to the chiral active site of the kinase. |
Computational Approaches in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for exploring the SAR of compound families like pyrimidine derivatives. nih.gov These in silico techniques allow researchers to rationalize experimental findings and predict the activity of novel analogues, saving significant time and resources. By simulating the interactions between a ligand and its target protein at the molecular level, these methods provide deep insights into the structural basis of biological activity. Key computational approaches include molecular docking to predict binding modes and conformational analysis to understand the influence of a molecule's three-dimensional shape on its activity. nih.govrsc.org
Molecular Docking to Rationalize Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method is crucial for understanding the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. rsc.org For pyrimidine derivatives, docking studies have been successfully employed to explain their inhibitory mechanisms against various protein targets, including kinases like Focal Adhesion Kinase (FAK) and Janus kinase 3 (JAK3). rsc.orgresearchgate.net
In studies on pyrimidine-based FAK inhibitors, molecular docking simulations revealed key binding interactions within the kinase's active site. rsc.org For example, analogues were shown to form critical hydrogen bonds with the side chain of Cys502 and engage in hydrophobic interactions with residues such as Ile428, Leu553, and Leu501. rsc.org These interactions are essential for anchoring the inhibitor in the binding pocket and achieving high potency. Similarly, docking studies of pyrimidine-based JAK3 inhibitors identified hydrogen bond interactions with the hinge region residue Leu905 as being critical for binding. researchgate.net
The data generated from these docking studies, often presented as docking scores and detailed interaction maps, allows medicinal chemists to understand why certain structural modifications lead to increased or decreased activity. This knowledge guides the rational design of new analogues with improved binding affinity.
Table 1: Representative Molecular Docking Interactions for Pyrimidine Analogues Against Kinase Targets This table presents illustrative data from studies on pyrimidine derivatives to demonstrate the type of information generated through molecular docking.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Pyrimidine-based Inhibitor | Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553 | Hydrogen Bonding, Hydrophobic | rsc.org |
| Pyrimidine-based Inhibitor | Janus Kinase 3 (JAK3) | Leu905, Val836, Ala966 | Hydrogen Bonding, van der Waals | researchgate.net |
Conformational Analysis to Understand Activity
While docking provides a static picture of the binding event, conformational analysis explores the dynamic nature of the ligand and its flexibility, which is crucial for biological activity. A molecule's ability to adopt a specific low-energy three-dimensional conformation—the "bioactive conformation"—is often a prerequisite for effective binding to a biological target. Computational techniques like molecular dynamics (MD) simulations are used to study these conformational preferences. nih.gov
MD simulations track the movements and interactions of a ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking. rsc.orgresearchgate.net For instance, a 100-nanosecond MD simulation of a potent pyrimidine analogue bound to the FAK receptor confirmed the stability of the docked complex. rsc.org Similarly, MD simulations performed on pyrimidine-based inhibitors of the mitotic kinesin Eg5 showed that the receptor-ligand pairing demonstrated substantial stability, confirming a favorable binding mode. nih.gov
Furthermore, conformational analysis can reveal that specific shapes are critical for activity. In a study of thieno[3,4-d]pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors, analysis showed that a "horseshoe-like conformation" of the compounds was a critical factor for their inhibitory activity and stability. nih.gov This highlights that activity is not solely dependent on the presence of certain chemical groups, but also on their spatial arrangement, which is governed by the molecule's conformational freedom. Understanding these conformational requirements is essential for designing molecules that are pre-organized for binding, which can lead to significant gains in potency and selectivity.
Synthesis and Characterization of Derivatives and Analogues of 2 Amino 1 Pyrimidin 5 Yl Ethan 1 One
Design Principles for Novel Analogues
The rational design of new molecules based on the 2-amino-1-(pyrimidin-5-yl)ethan-1-one scaffold employs several established medicinal chemistry principles to optimize biological activity. These strategies aim to modify the core structure in ways that can lead to improved interactions with biological targets, better absorption, distribution, metabolism, and excretion (ADME) profiles, and reduced off-target effects.
Bioisosteric Replacements in Pyrimidine (B1678525) Core
Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or groups of atoms within a molecule with other, similarly sized and shaped chemical entities that retain or enhance the desired biological activity. researchgate.net This approach is predicated on the principle that these replacements will result in a new compound with a similar spatial arrangement and electronic properties to the parent molecule, allowing it to interact with the same biological target. uran.ua The goal of bioisosteric replacement is often to improve pharmacokinetic properties, reduce toxicity, or enhance target affinity. researchgate.neturan.ua
In the context of the pyrimidine core of this compound, several bioisosteric replacements can be envisioned. Classical bioisosteres for the pyrimidine ring could include other aromatic heterocycles such as pyridazine, which has been used as a bioisostere for the pyridine (B92270) nucleus in other contexts. nih.gov Non-classical bioisosteres could involve more significant structural changes that maintain key pharmacophoric features. For instance, the replacement of a nitrogen atom in the pyrimidine ring with a CH group would yield a pyridine analogue, altering the hydrogen bonding capacity and electronic distribution of the ring.
A notable example of bioisosteric replacement in a related heterocyclic system is the modification of thieno[2,3-d]pyrimidine derivatives. uran.ua In one study, the thione group at the 2-position of the thieno[2,3-d]pyrimidine core was replaced with a carbonyl group, and an acetamide moiety was relocated to a different position on the ring system. uran.ua This modification, guided by the principles of bioisosterism, aimed to improve the compound's interaction with its biological target. uran.ua
The following table provides examples of potential bioisosteric replacements for the pyrimidine ring and their rationales.
| Original Group/Atom | Potential Bioisostere | Rationale for Replacement |
| Pyrimidine Ring Nitrogen | CH Group (to form a Pyridine ring) | Modulate basicity and hydrogen bonding potential. |
| Pyrimidine Ring | Pyridazine Ring | Alter dipole moment and electronic properties while maintaining a similar size and shape. nih.gov |
| Carbonyl Group | Thione Group | Modify hydrogen bonding and electronic character. uran.ua |
| Amino Group | Hydroxyl or Methyl Group | Alter hydrogen bonding capacity and polarity. |
Scaffold Hopping Strategies
Scaffold hopping is a computational or rational design strategy that aims to identify novel molecular scaffolds that can mimic the key structural and electronic features of a known active compound. nih.gov This approach is particularly useful for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. cornell.edunih.gov By replacing the central core of a molecule while preserving the spatial orientation of essential functional groups, scaffold hopping can lead to the discovery of compounds with similar biological activities but different underlying chemical structures. nih.govcornell.edunih.gov
For derivatives of 2-aminopyrimidine (B69317), a scaffold hopping approach could involve replacing the pyrimidine ring with other heterocyclic systems that can present the amino and ethanone (B97240) substituents in a similar three-dimensional arrangement. One reported strategy involved the replacement of a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (2-AP) core to develop new anti-biofilm agents. nih.gov This particular hop was hypothesized to deliver compounds with improved activity by removing a hydrogen bond donating group and increasing the ring size. nih.gov
The design of new aryl 2-AP analogs through scaffold hopping has been shown to be a successful strategy. nih.gov In one study, a library of compounds was synthesized with various orientations of an aryl group attached to either the C-4 or C-5 position of the 2-aminopyrimidine ring. nih.gov This approach led to the identification of new compounds with inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.gov
The table below illustrates a scaffold hopping strategy from a hypothetical active 2-aminopyrimidine derivative.
| Original Scaffold | Hopped Scaffold | Key Pharmacophoric Features Maintained | Potential Advantages of New Scaffold |
| 2-Aminopyrimidine | Furano[2,3-d]pyrimidine | Amide linkage, relative position of aromatic substituents. cornell.edunih.gov | Improved CNS penetration, better ADME properties. cornell.edunih.gov |
| 2-Aminopyrimidine | Thieno[3,2-d]pyrimidine | Tricyclic structure, orientation of substituents. mdpi.com | Novel chemical space, potential for new biological activities. mdpi.com |
| 2-Aminoimidazole | 2-Aminopyrimidine | Presence of an amino group on a heterocyclic ring, potential for aryl substitution. nih.gov | Altered hydrogen bonding capacity, increased ring size. nih.gov |
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units from different bioactive molecules to create a single hybrid compound. The resulting molecule may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action by interacting with multiple biological targets or different binding sites on the same target.
The pyrimidine scaffold is a versatile building block for molecular hybridization due to its presence in many biologically active compounds. nih.gov Hybrid molecules incorporating pyrimidine derivatives have been designed and synthesized with the aim of developing new anticancer agents. nih.gov For example, a 2-mercapto-6-trifluoromethylpyrimidine core has been used as a scaffold for the synthesis of hybrid compounds with potential antitumor activity. nih.gov
A general approach to synthesizing pyrimidine-based hybrid molecules involves the reaction of a functionalized pyrimidine derivative with another heterocyclic or pharmacologically active moiety. For instance, a 2-aminochromene-3-carbonitrile can undergo cyclization with various reagents to afford fused pyrimidine derivatives, effectively creating a hybrid molecule with a chromenopyrimidine core. acs.org These hybrid structures have shown promising antiproliferative effects against various cancer cell lines. acs.org
The following table presents examples of molecular hybridization strategies involving a pyrimidine core.
| Pyrimidine-based Pharmacophore | Hybridized Pharmacophore | Resulting Hybrid Scaffold | Therapeutic Rationale |
| 2-Aminopyrimidine | Chromene | Chromenopyrimidine | Combination of anticancer properties of both moieties. acs.org |
| Pyrimidine | Purine | Pyrimidine-Purine Hybrid | Targeting multiple pathways in cancer cells. nih.gov |
| Pyrimidine | Thiazole | Pyrimidine-Thiazole Hybrid | Potential for enhanced antimicrobial or anticancer activity. |
Synthesis of Fused Pyrimidine Systems
Fused pyrimidine systems are bicyclic or polycyclic heterocyclic compounds containing a pyrimidine ring fused to another ring system. These structures are of significant interest in medicinal chemistry as they often exhibit a wide range of biological activities. The synthesis of fused pyrimidines can be achieved through various synthetic routes, often starting from appropriately substituted pyrimidine derivatives.
Dihydropyrimidine Derivatives
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological properties. The most common method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction. organicreactions.orgmdpi.com This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), catalyzed by an acid. organicreactions.orgunits.itscispace.com
The versatility of the Biginelli reaction allows for the synthesis of a wide array of DHPM derivatives by varying the three main components. nih.gov For example, using different aromatic or aliphatic aldehydes, various 1,3-dicarbonyl compounds, and either urea or thiourea can lead to a diverse library of dihydropyrimidines. nih.gov
The following table provides examples of reactants used in the Biginelli reaction to synthesize various dihydropyrimidine derivatives, along with the reported yields.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | High |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | Good |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 5-Methoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | Good |
| Indane-1,3-dione | Substituted Benzaldehydes | Thiourea | Tricyclic 3,4-dihydropyrimidine-2-thione derivatives | Not specified |
Thiazole and Triazole Fused Pyrimidines
The fusion of a thiazole or a triazole ring to a pyrimidine core gives rise to important classes of heterocyclic compounds, namely thiazolo[3,2-a]pyrimidines and triazolo[4,3-a]pyrimidines. These fused systems are known to possess a range of biological activities.
The synthesis of thiazolo[3,2-a]pyrimidines can be achieved through several routes. A common method involves the condensation of a pyrimidine-2-thione with an α-haloketone or a related bifunctional electrophile. researchgate.netnih.gov For instance, the reaction of a 3,4-dihydropyrimidin-2(1H)-thione with an appropriate α-bromo ketone can lead to the formation of the corresponding thiazolo[3,2-a]pyrimidine derivative. nih.govnih.gov Another approach involves a three-component Biginelli condensation to first synthesize a 1,2,3,4-tetrahydropyrimidine-2-thione, which is then reacted with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold. mdpi.com
Triazolo[4,3-a]pyrimidines can be synthesized from 2-hydrazinopyrimidine derivatives. tandfonline.com The reaction of a pyrimidine-2-thione with hydrazine hydrate can yield a 2-hydrazino derivative, which can then be cyclized with various reagents to form the fused triazole ring. tandfonline.com
The table below outlines some synthetic approaches to thiazolo- and triazolo-fused pyrimidines.
| Starting Material | Reagents | Fused System | Key Reaction Step |
|---|---|---|---|
| Pyrimidine-2-thione | α-Haloketone | Thiazolo[3,2-a]pyrimidine | Cyclocondensation |
| 1,2,3,4-Tetrahydropyrimidine-2-thione | Ethyl chloroacetate | Thiazolo[3,2-a]pyrimidine | Cyclization |
| 5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Hydrazine hydrate | Triazolo[4,3-a]pyrimidine precursor | Formation of 2-hydrazino derivative |
| 2-Hydrazinopyrimidine derivative | Various cyclizing agents | Triazolo[4,3-a]pyrimidine | Intramolecular cyclization |
Pyrazolo-Pyrimidines
The fusion of pyrazole and pyrimidine rings results in the pyrazolo-pyrimidine scaffold, a core structure in several biologically active molecules. The synthesis of pyrazolo[1,5-a]pyrimidines often involves multi-step reactions starting from accessible precursors.
One common strategy involves a cascade cyclization reaction. For instance, an aryl-substituted acetonitrile (B52724) can be treated with N,N-dimethylformamide dimethyl acetal to form a 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate. Subsequent reaction of this intermediate with hydrazine in the presence of acetic acid yields a 1H-pyrazol-5-amine. This pyrazole derivative can then undergo cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov This scaffold allows for further functionalization at various positions to optimize biological activity. nih.gov
Another synthetic approach involves the condensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For example, 3-aminopyrazole reacts with ethyl 3-ethoxyacrylate in the presence of a base like cesium carbonate to form a 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one. biorxiv.org This intermediate can be further modified; for instance, chlorination with phosphorus oxychloride followed by nucleophilic substitution allows for the introduction of various side chains. biorxiv.org Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds also provide a direct route to this heterocyclic system. nih.gov
Microwave-assisted synthesis has been shown to be an efficient method for producing these derivatives. For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile (B47326) under microwave irradiation leads to the formation of a pyrazolo[1,5-a]pyrimidine derivative. nih.gov
Table 1: Selected Synthesis Methods for Pyrazolo[1,5-a]pyrimidines
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aryl-substituted acetonitrile | 1. N,N-dimethylformamide dimethyl acetal; 2. Hydrazine, Acetic Acid | 3-Aryl-pyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-Aminopyrazole, Ethyl 3-ethoxyacrylate | Cesium carbonate, Dimethylformamide, 110 °C | 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one | biorxiv.org |
| 5-Aminopyrazoles, Sodium 3-oxoprop-1-en-1-olate derivative | Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine derivative | researchgate.net |
Pyranopyrimidine Derivatives
Pyrano[2,3-d]pyrimidines are another class of fused heterocyclic compounds synthesized from pyrimidine precursors. A highly efficient and common method for their synthesis is the one-pot, three-component condensation reaction. nih.govresearchgate.netniscpr.res.innih.gov
This reaction typically involves an aromatic aldehyde, an active methylene compound such as malononitrile, and a barbituric acid or thiobarbituric acid derivative. niscpr.res.innih.gov The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent intramolecular cyclization and dehydration to yield the final pyrano[2,3-d]pyrimidine product. niscpr.res.inresearchgate.net
Various catalysts have been employed to facilitate this transformation, often with a focus on green chemistry principles. These include nanocatalysts like Fe₃O₄, ZnO, Mn₃O₄, and sulfonic acid nanoporous silica (SBA-Pr-SO₃H), as well as deep eutectic solvents (DES) such as glyoxylic acid:L-proline. nih.govniscpr.res.innih.gov The use of such catalysts often leads to high yields, shorter reaction times, and simple work-up procedures. nih.gov
Table 2: Catalysts and Conditions for Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
| Reactants | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic aldehyde, Malononitrile, Thiobarbituric acid | Fe₃O₄, ZnO, or Mn₃O₄ nanoparticles | Not specified | 7-Amino-5-aryl-4-oxo-2-thioxo-pyrano[2,3-d]pyrimidine-6-carbonitrile | nih.gov |
| Aromatic aldehyde, Malononitrile, Barbituric acid | Dibutylamine (DBA) | Aqueous ethanol | Annulated pyrano[2,3-d]pyrimidine derivatives | researchgate.net |
| Aromatic aldehyde, Malononitrile, Barbituric/Thiobarbituric acid | Glyoxylic acid:L-Proline (DES) | 80 °C, 20-30 min | 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives | niscpr.res.inresearchgate.net |
Synthesis of Other Related Derivatives
Functionalized Ethanone Derivatives
The synthesis of functionalized ethanone derivatives serves as a crucial step for creating a wider array of pyrimidine-based compounds. The parent structure, this compound, possesses reactive sites—the amino group and the ketone—that allow for various modifications. While direct functionalization of this specific compound is not extensively detailed in the provided context, general methods for synthesizing related pyrimidine derivatives can be inferred. For instance, pyrimidine derivatives can be synthesized through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov This suggests that the ethanone moiety can be part of a larger synthetic scheme where the pyrimidine ring itself is formed or modified.
Schiff Base Ligands derived from Related Ethanones
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (–HC=N–). They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. Pyrimidine-containing Schiff bases are prepared by reacting an amino-pyrimidine derivative with a substituted aromatic aldehyde. jsscacs.edu.in
The general procedure involves refluxing equimolar amounts of the amino-pyrimidine and the desired aldehyde in a solvent like ethanol or benzene, often with a catalytic amount of an acid such as glacial acetic acid. jsscacs.edu.in The reaction mixture is heated for several hours, and upon cooling, the Schiff base product often precipitates and can be purified by filtration and recrystallization. jsscacs.edu.in For example, 4-aminoacetophenone can be used to generate an oxopyrimidine, which is then reacted with an aldehyde to form the final Schiff base.
Table 3: Synthesis of Pyrimidine Schiff Bases
| Pyrimidine Precursor | Aldehyde | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 4'-[6-(4″-substitutedphenyl)-2-oxo-1,2-dihydropyrimidine-4-yl] aniline (B41778) | Substituted aldehyde | Dry benzene, Glacial acetic acid, Reflux | Mono Schiff Base | |
| 5-Bromo-2-chloropyrimidin-4-amine | Substituted benzaldehyde | Ethanol, Glacial acetic acid, Reflux | (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine | jsscacs.edu.in |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic amine | Tetrahydrofuran (THF), Indium(III) trifluoromethanesulphonate | 5-Iminomethylpyrimidine | mdpi.com |
Chalcones and their Pyrimidine Derivatives
Chalcones are α,β-unsaturated ketones that serve as versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. pnrjournal.com The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone or a related ketone. nih.govpnrjournal.comsemanticscholar.org
Once synthesized, these chalcones can be cyclized to form pyrimidine rings. A common method involves reacting the chalcone with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328), under basic conditions. semanticscholar.org For example, a mixture of a chalcone and urea in ethanol with an aqueous potassium hydroxide solution is refluxed for several hours. Upon cooling and neutralization, the pyrimidine derivative precipitates. semanticscholar.org Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields. semanticscholar.org
Table 4: Two-Step Synthesis of Pyrimidine Derivatives via Chalcones
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Chalcone Synthesis | Substituted acetophenone, Aromatic aldehyde | Ethanolic potassium hydroxide, Stirring at room temp. | Chalcone (α,β-unsaturated ketone) | pnrjournal.comsemanticscholar.org |
| 2. Pyrimidine Synthesis | Chalcone, Urea/Thiourea/Guanidine | Ethanolic potassium hydroxide, Reflux | Substituted pyrimidine derivative | semanticscholar.org |
Purity and Impurity Profiling of Derivatives
Impurity profiling—the identification, characterization, and quantification of impurities in pharmaceutical substances—is a critical aspect of drug development and manufacturing to ensure safety and efficacy. medwinpublishers.comscirp.org Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, reagents, and solvents. scirp.orglgcstandards.com
For pyrimidine derivatives, a range of analytical techniques are employed for impurity profiling. High-performance liquid chromatography (HPLC), often coupled with photodiode array (PDA) or ultraviolet (UV) detectors, is the most common method for separating and quantifying impurities. scirp.orgnih.gov For structural elucidation, mass spectrometry (MS) is indispensable. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide molecular weight information that is crucial for identifying unknown impurities. lgcstandards.comnih.gov
Once an impurity is isolated, its definitive structure is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. lgcstandards.comnih.gov A study on the impurity profile of zaleplon, a pyrazolopyrimidine derivative, successfully used a combination of reverse-phase HPLC for detection and preparative HPLC for isolation, followed by LC-MS, NMR, and IR for structural characterization of seven unknown impurities. nih.gov This comprehensive approach is essential for meeting stringent regulatory requirements and ensuring the quality of the final active pharmaceutical ingredient. medwinpublishers.com
Table 5: Common Analytical Techniques for Impurity Profiling
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities | scirp.orgnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification (molecular weight) of non-volatile impurities | lgcstandards.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification (molecular weight) of volatile impurities | lgcstandards.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities | lgcstandards.comnih.gov |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern medicinal and materials chemistry. For 2-Amino-1-(pyrimidin-5-yl)ethan-1-one and its derivatives, research is shifting towards methodologies that offer higher yields, reduced reaction times, and minimized environmental impact compared to traditional methods.
Key Developments:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are being explored for the synthesis of pyrimidine (B1678525) scaffolds. orientjchem.orgorganic-chemistry.org MCRs offer advantages in terms of atom economy and operational simplicity, making them an attractive strategy for the large-scale and sustainable production of this compound analogues. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation is gaining traction as it can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in the synthesis of aminopyrimidine derivatives. mdpi.comnanobioletters.com This eco-friendly approach holds promise for the rapid and efficient production of libraries of related compounds for screening purposes. mdpi.com
Catalyst-Free and Solvent-Free Conditions: To further enhance the sustainability of pyrimidine synthesis, researchers are investigating catalyst-free and solvent-free reaction conditions. orientjchem.orgresearchgate.net These "green chemistry" approaches reduce the reliance on potentially toxic catalysts and organic solvents, thereby minimizing the environmental footprint of the synthetic process. researchgate.net
| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Enables efficient and sustainable large-scale production of diverse derivatives. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, cleaner products. | Facilitates rapid synthesis of compound libraries for high-throughput screening. |
| Catalyst-Free & Solvent-Free | Reduced toxicity, minimal environmental impact, cost-effective. | Aligns with green chemistry principles for a more sustainable chemical industry. |
Advanced Computational Modeling for Predictive Design
In silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational modeling is being employed to predict its biological activity, design novel derivatives with enhanced properties, and elucidate its mechanism of action at a molecular level.
Prominent Computational Techniques:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgresearchgate.net By developing robust QSAR models for pyrimidine derivatives, researchers can predict the activity of newly designed analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. rsc.orgtandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. Molecular docking simulations can help identify potential biological targets for this compound and guide the design of derivatives with improved binding affinity and selectivity. jptcp.com
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It can provide insights into the molecule's reactivity, stability, and spectroscopic properties, aiding in the understanding of its chemical behavior and potential interactions. mdpi.com
Exploration of Undiscovered Biological Targets and Pathways
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. ijpsjournal.comnih.govnih.gov While the full biological potential of this compound is yet to be unlocked, ongoing research into related pyrimidine derivatives suggests a multitude of exciting therapeutic avenues to explore.
Potential Therapeutic Areas:
Oncology: Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various kinases and signaling pathways involved in tumor growth and proliferation. nih.govnih.gov Research into related compounds suggests that this compound could be investigated as an inhibitor of targets such as ABCG2, VEGFR-2, JAK3, and PI3K/mTOR. rsc.orgrsc.orgtandfonline.com
Infectious Diseases: The structural similarity of pyrimidines to the building blocks of nucleic acids makes them attractive candidates for the development of antimicrobial and antiviral agents. gsconlinepress.com
Metabolic and Inflammatory Disorders: The diverse biological activities of pyrimidines extend to the modulation of metabolic and inflammatory pathways. For instance, certain pyrimidine derivatives have been shown to promote osteogenesis via the BMP2/SMAD1 signaling pathway, suggesting potential applications in bone regeneration. scialert.net
Development of Specialized Analytical Techniques for Trace Analysis
As the interest in this compound grows, the need for sensitive and selective analytical methods for its detection and quantification in various matrices becomes crucial. The development of such techniques is essential for pharmacokinetic studies, environmental monitoring, and quality control.
Emerging Analytical Approaches:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and quantification of pyrimidine derivatives in biological samples. nih.gov Method development would focus on achieving low detection limits and high resolution for accurate analysis.
Spectroscopic Techniques: UV-Vis spectrophotometry could be employed for the routine analysis of this compound, with the absorbance of the ketone functional group typically observed in the 270-300 nm range. masterorganicchemistry.com Mass spectrometry, particularly with techniques like electron ionization (EI-MS), would be crucial for structural elucidation and identification of metabolites. researchgate.netresearchgate.net
Microfluidic Devices: Paper-based analytical devices (PADs) offer a low-cost and portable platform for the rapid detection of small molecules. rsc.org The development of PADs tailored for the colorimetric detection of aminopyrimidine ketones could enable on-site and point-of-care analysis. rsc.org
| Analytical Technique | Principle | Potential Application for this compound |
| HPLC/GC-MS | Separation based on differential partitioning between a stationary and mobile phase, followed by mass-based detection. | Quantification in biological fluids for pharmacokinetic studies. |
| UV-Vis Spectroscopy | Measurement of light absorption by the molecule at specific wavelengths. | Routine quality control and concentration determination. |
| Mass Spectrometry | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Structural confirmation and identification of degradation products or metabolites. |
| Microfluidic Devices | Miniaturized analytical systems for rapid and low-volume sample analysis. | Point-of-care diagnostics and environmental screening. |
Integration with Materials Science and Other Disciplines
The unique chemical properties of the pyrimidine ring, such as its electron-withdrawing nature and ability to participate in hydrogen bonding and metal coordination, make it an attractive building block for the creation of novel functional materials. rsc.org The integration of this compound into materials science could unlock a new realm of applications beyond its biological potential.
Potential Interdisciplinary Applications:
Polymer Chemistry: Pyrimidine derivatives can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. tandfonline.comjptcp.com The amino and keto functionalities of this compound could serve as reactive sites for polymerization reactions.
Luminescent Materials: The extended π-conjugated systems of certain pyrimidine derivatives can give rise to interesting photophysical properties, including fluorescence. rsc.orgresearchgate.net This opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. researchgate.net
Nanotechnology: The ability of pyrimidines to coordinate with metal ions could be exploited in the development of functional nanomaterials. rsc.org For instance, this compound could be used to functionalize nanoparticles for targeted drug delivery or as components in the fabrication of nano-scale electronic devices. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(pyrimidin-5-yl)ethan-1-one with high purity?
- Methodological Answer :
- Route Optimization : Use nucleophilic substitution or condensation reactions between pyrimidine-5-carbaldehyde and nitroethane derivatives, followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group. Monitor reaction progress via TLC or HPLC .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts like unreacted starting materials or dimerized species. Validate purity using HPLC with UV detection (λ = 254 nm) .
- Yield Enhancement : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to nitroethane) and temperature (60–80°C) to minimize side reactions .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR Analysis : Confirm the pyrimidine ring protons (δ 8.5–9.0 ppm for H-2 and H-4) and the ethanone moiety (δ 2.5–3.0 ppm for CH2, δ 4.1–4.5 ppm for NH2) in NMR. Use NMR to verify carbonyl (δ 195–205 ppm) and pyrimidine carbons (δ 155–165 ppm) .
- Mass Spectrometry : Look for [M+H]+ peaks at m/z 164.1 (calculated molecular weight: 163.17 g/mol) and fragmentation patterns corresponding to pyrimidine ring cleavage .
- FT-IR : Identify C=O stretching (1650–1700 cm) and NH2 bending (1550–1600 cm) bands .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetonitrile or DMSO to obtain single crystals. Monitor crystal quality via polarized light microscopy .
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation or a rotating anode source. Resolve potential twinning or disorder using SHELXL (e.g., PART instructions) .
- Validation : Cross-check bond lengths (C=O: ~1.22 Å; C–N: ~1.35 Å) and angles against similar pyrimidine derivatives. Analyze hydrogen-bonding networks (N–H···O/N interactions) to confirm stability .
Q. What analytical strategies address contradictions in pyrolysis product identification for this compound?
- Methodological Answer :
- Pyrolysis-GC/MS : Heat samples to 300–400°C under inert atmosphere. Detect volatile fragments (e.g., pyrimidine, ketenes) using a DB-5MS column and electron ionization. Compare retention indices with reference libraries .
- Data Reconciliation : Resolve overlapping peaks via tandem MS/MS or high-resolution mass spectrometry (HRMS). For example, distinguish between isobaric fragments (e.g., C3H4N2 vs. C2H4O2) using exact mass (<5 ppm error) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO). Calculate Fukui indices to identify nucleophilic sites (e.g., amino group or pyrimidine N-atoms) .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for functionalization (e.g., acylation of the amino group) .
Quality Control & Stability
Q. What protocols ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer :
- Impurity Profiling : Use UPLC-MS to quantify residual solvents (e.g., DMF < 500 ppm) and synthetic byproducts (e.g., dimerized species). Adhere to ICH Q3A guidelines for pharmaceutical impurities .
- Stability Testing : Store samples under accelerated conditions (40°C/75% RH for 6 months). Monitor degradation via NMR for keto-enol tautomerism or oxidation of the amino group .
Experimental Design
Q. How to design a stability-indicating assay for this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 60°C. Quench reactions at intervals (0, 24, 48 hr) and analyze via HPLC-DAD .
- Method Validation : Establish specificity (resolution >2.0 between degradation products), linearity (R > 0.995), and accuracy (recovery 98–102%) per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
